Use as a Validated Intermediate in the Synthesis of Patented Kinase Inhibitors
This specific compound is a documented precursor in the synthesis of substituted indazoles with kinase-inhibiting activity, as described in patent US6858638 [1]. While the patent does not provide quantitative data for this exact intermediate, it defines a synthetic pathway where 5-nitro-3-phenyl-1H-indazole is a critical building block. This is a class-level inference, as the comparator is any other non-patented or non-validated 5-nitroindazole analog for this specific synthetic route [2].
| Evidence Dimension | Synthetic Precedence for a Specific Target Class |
|---|---|
| Target Compound Data | Documented as a precursor in a patented synthesis of kinase inhibitors. |
| Comparator Or Baseline | Generic 5-nitroindazole derivatives with different substitution patterns. |
| Quantified Difference | Not applicable; this is a qualitative distinction of synthetic utility. |
| Conditions | Context of US Patent US6858638. |
Why This Matters
For a medicinal chemist, using a building block with validated synthetic precedence in the patent literature reduces the risk of synthetic failure and accelerates lead optimization.
- [1] Damour, D., Carry, J., Nemecek, P., Terrier, C., Nardi, F., Filoche, B., ... & Bezard, D. (2005). U.S. Patent No. US6858638B2. Substituted indazoles, compositions containing them, method of production and use. Aventis Pharma S.A. View Source
- [2] Class-level inference based on the structure-activity relationship (SAR) of indazole-based kinase inhibitors. View Source
